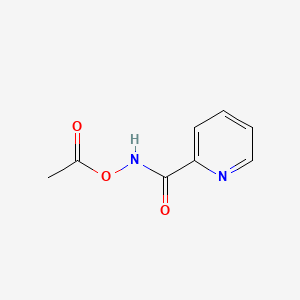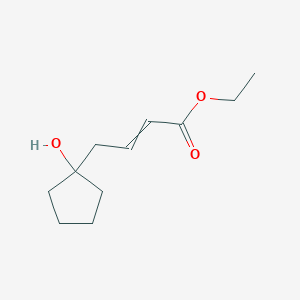
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate is an organic compound with the molecular formula C11H18O3 It is a derivative of butenoate, featuring a hydroxycyclopentyl group attached to the fourth carbon of the butenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate cyclopentyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then undergoes nucleophilic substitution with the cyclopentyl halide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of primary or secondary alcohols from the ester group.
Substitution: Formation of amides, ethers, or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological interactions.
Cyclopentyl butanoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and interact with biological targets.
Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate: Similar structure but with a cyclohexyl group, which may alter its physical and chemical properties, including solubility and reactivity.
The uniqueness of this compound lies in its combination of a hydroxycyclopentyl group and an ester functional group, providing a balance of reactivity and stability that can be leveraged in various applications.
Propiedades
Número CAS |
89922-33-8 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 4-(1-hydroxycyclopentyl)but-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(12)6-5-9-11(13)7-3-4-8-11/h5-6,13H,2-4,7-9H2,1H3 |
Clave InChI |
BHMQOHNIDFTIGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCC1(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


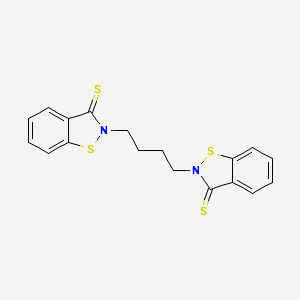

![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
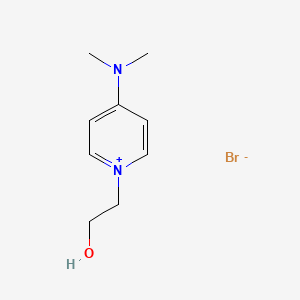
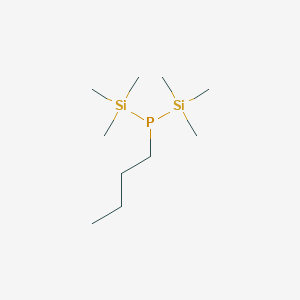
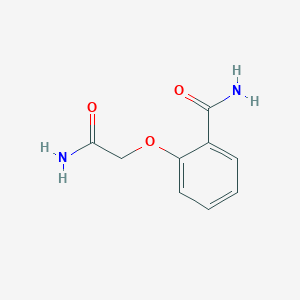
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
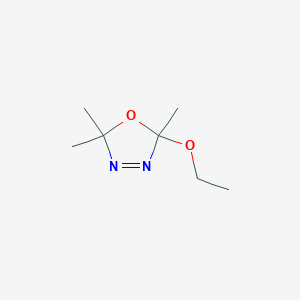
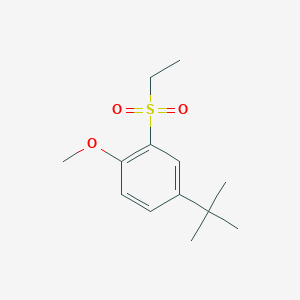
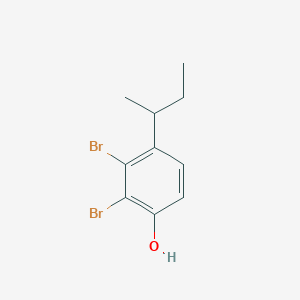
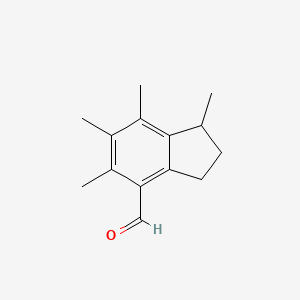
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
